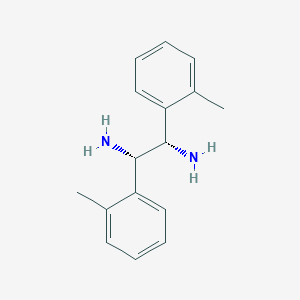

(1S,2S)-1,2-di-o-tolylethane-1,2-diamine

Beschreibung

Significance of Chiral Ligands in Enantioselective Transformations

Enantioselective transformations are chemical reactions that preferentially produce one of two enantiomers of a chiral product. The primary enabler of such selectivity is a chiral catalyst, which is typically composed of a metal center and a chiral organic molecule known as a ligand. The ligand's three-dimensional structure creates a chiral environment around the metal's active site. This environment forces the reacting molecules (substrates) to approach and bind in a specific orientation, leading to the preferential formation of one enantiomeric product over the other. nobelprize.org

The significance of chiral ligands lies in their ability to amplify chirality. A small amount of a chiral ligand can be used to generate a large quantity of an enantiomerically enriched product, making the process both efficient and economical. The design and synthesis of new chiral ligands with improved selectivity and broader applicability remains a vibrant and critical area of chemical research. nobelprize.org

Overview of Chiral Diamine Architectures and Their Role in Stereocontrol

Chiral vicinal diamines, which feature two amino groups on adjacent carbon atoms, are a particularly successful class of ligands in asymmetric catalysis. nih.gov Their C2-symmetric backbone, a common feature in many effective chiral ligands, provides a well-defined and rigid coordination environment for the metal center. This rigidity is crucial for effective stereocontrol, as it minimizes conformational flexibility that could lead to the formation of the undesired enantiomer.

Several key structural features of chiral diamine architectures contribute to their efficacy in stereocontrol:

Substituents on the Backbone: The nature and size of the substituents on the chiral backbone can significantly influence the steric environment around the metal center, thereby fine-tuning the enantioselectivity of the catalyzed reaction.

N-Substituents: Modifications to the amino groups themselves, such as the addition of alkyl or aryl groups, can alter the electronic properties and steric bulk of the ligand, providing another avenue for optimizing catalytic performance.

A prominent example of a C2-symmetric chiral vicinal diamine is (1S,2S)-1,2-diphenylethane-1,2-diamine (DPEN), which has been extensively used in a variety of asymmetric transformations. mdpi.com The phenyl groups in DPEN play a crucial role in establishing the chiral environment. The specific compound of focus in this article, (1S,2S)-1,2-di-o-tolylethane-1,2-diamine, is a derivative of this core structure, with methyl groups positioned at the ortho positions of the phenyl rings. This substitution is expected to introduce additional steric bulk, which can have a pronounced effect on the stereochemical outcome of a reaction.

Historical Context and Evolution of this compound in Chiral Catalysis Research

The development of chiral vicinal diamines as ligands for asymmetric catalysis gained significant momentum with the pioneering work of Ryoji Noyori on asymmetric hydrogenation. nobelprize.org His development of ruthenium catalysts bearing chiral diamine and phosphine (B1218219) ligands, such as BINAP, revolutionized the field and led to his Nobel Prize in Chemistry in 2001. slideshare.net These catalysts demonstrated remarkable efficiency and enantioselectivity in the hydrogenation of ketones and other unsaturated compounds.

While (1S,2S)-1,2-diphenylethane-1,2-diamine (DPEN) became a widely studied and commercially available ligand, its derivatives, including this compound, were synthesized and investigated to further probe the influence of steric and electronic effects on catalysis. The introduction of the ortho-methyl groups in the di-o-tolyl derivative was a rational design choice aimed at increasing the steric hindrance around the catalytic center. This modification can lead to higher enantioselectivities by creating a more tightly controlled chiral pocket, which more effectively differentiates between the two enantiomeric transition states of the reaction.

Detailed research and a comprehensive historical timeline specifically for this compound are not as extensively documented in readily available literature as for its parent compound, DPEN. However, its emergence is intrinsically linked to the broader exploration of 1,2-diaryl-1,2-diaminoethane scaffolds following the success of the initial Noyori catalysts. Researchers have continuously sought to refine these catalytic systems by modifying the ligand structure, and the synthesis of analogues with varying steric and electronic properties, such as the di-o-tolyl derivative, has been a key strategy in this ongoing effort.

The utility of such ligands is often demonstrated in specific, highly challenging asymmetric transformations where subtle changes in the ligand structure can lead to significant improvements in catalytic performance. The data that has been reported for reactions utilizing this compound provides valuable insights into the structure-activity relationships of this important class of chiral ligands.

Data on Related Chiral Diamine Ligands in Asymmetric Catalysis

To illustrate the impact of ligand structure on catalytic performance, the following table presents data for asymmetric transfer hydrogenation of acetophenone (B1666503) using a catalyst derived from a related chiral diamine, N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN). This provides a reference for the high levels of enantioselectivity achievable with this class of ligands.

| Substrate | Chiral Ligand | Catalyst | Solvent | Temp (°C) | Conversion (%) | ee (%) |

| Acetophenone | (S,S)-TsDPEN | [RuCl(p-cymene)((S,S)-TsDPEN)] | HCOOH/NEt₃ | 28 | >99 | 97 |

This table is representative of the performance of C2-symmetric diamine ligands and is provided for illustrative purposes. Specific data for this compound may vary depending on the specific reaction and conditions.

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H20N2 |

|---|---|

Molekulargewicht |

240.34 g/mol |

IUPAC-Name |

(1S,2S)-1,2-bis(2-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C16H20N2/c1-11-7-3-5-9-13(11)15(17)16(18)14-10-6-4-8-12(14)2/h3-10,15-16H,17-18H2,1-2H3/t15-,16-/m0/s1 |

InChI-Schlüssel |

HKBNVGISGVWESI-HOTGVXAUSA-N |

Isomerische SMILES |

CC1=CC=CC=C1[C@@H]([C@H](C2=CC=CC=C2C)N)N |

Kanonische SMILES |

CC1=CC=CC=C1C(C(C2=CC=CC=C2C)N)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1s,2s 1,2 Di O Tolylethane 1,2 Diamine

Established Synthetic Pathways for (1S,2S)-1,2-di-o-tolylethane-1,2-diamine and its Enantiomer

The preparation of this compound can be approached through several strategic pathways, each with distinct advantages and challenges. These methods primarily include reductive amination, chiral resolution of a racemic mixture, and asymmetric reductive coupling of imines.

Reductive Amination Approaches

Reductive amination offers a direct route to vicinal diamines from α-dicarbonyl precursors. For the synthesis of 1,2-di-o-tolylethane-1,2-diamine, the corresponding diketone, 1,2-di-o-tolyl-1,2-ethanedione (o-tolil), serves as the starting material. The general approach involves the condensation of the diketone with an amine source, typically ammonia (B1221849) or a primary amine, to form a diimine intermediate, which is then reduced to the target diamine.

The key to achieving the desired (1S,2S) stereochemistry lies in the use of a chiral reducing agent or a chiral catalyst in an asymmetric variant of this reaction. While direct asymmetric reductive amination of 1,2-diketones can be challenging, a stepwise approach is often employed. This involves the formation of the diimine followed by a stereoselective reduction.

Illustrative Reaction Scheme:

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) and catalytic hydrogenation. For stereocontrol, chiral catalysts based on rhodium or ruthenium with chiral phosphine (B1218219) ligands can be employed during the hydrogenation of the diimine. The efficiency and enantioselectivity of this process are highly dependent on the catalyst system, solvent, and reaction conditions.

Chiral Resolution Techniques

Chiral resolution is a classical and widely practiced method for separating a racemic mixture of 1,2-di-o-tolylethane-1,2-diamine into its constituent enantiomers. wikipedia.org This technique relies on the formation of diastereomeric salts by reacting the racemic diamine with a chiral resolving agent. libretexts.orgorganic-chemistry.org The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.gov

The selection of an appropriate chiral resolving agent is critical for successful resolution. For basic compounds like diamines, chiral acids are the resolving agents of choice. Commonly used resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid. organic-chemistry.org

The process involves dissolving the racemic diamine and the chiral resolving agent in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt preferentially crystallizes, leaving the more soluble diastereomer in the mother liquor. The enantiomerically enriched diamine is then recovered by treating the separated diastereomeric salt with a base to neutralize the chiral acid.

Typical Chiral Resolution Process:

| Step | Description |

| 1. Salt Formation | A racemic mixture of 1,2-di-o-tolylethane-1,2-diamine is reacted with an equimolar amount of a chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent (e.g., methanol (B129727) or ethanol). |

| 2. Fractional Crystallization | The solution is allowed to cool, leading to the precipitation of the less soluble diastereomeric salt, for instance, ((1S,2S)-1,2-di-o-tolylethane-1,2-diammonium L-tartrate). |

| 3. Separation | The crystallized diastereomeric salt is separated from the mother liquor by filtration. The mother liquor contains the more soluble diastereomer, ((1R,2R)-1,2-di-o-tolylethane-1,2-diammonium L-tartrate). |

| 4. Liberation of Enantiomer | The separated diastereomeric salt is treated with a strong base (e.g., NaOH or KOH) to liberate the free this compound. |

| 5. Isolation of the Other Enantiomer | The (1R,2R)-enantiomer can be recovered from the mother liquor by a similar basification process. |

The efficiency of chiral resolution is often quantified by the yield and the enantiomeric excess (e.e.) of the resolved product. Multiple recrystallizations may be necessary to achieve high enantiopurity.

Asymmetric Reductive Coupling of Imines

A powerful and atom-economical approach to chiral vicinal diamines is the asymmetric reductive coupling of two imine molecules. This method allows for the direct construction of the C-C bond between the two stereogenic centers with concomitant control of the stereochemistry.

For the synthesis of this compound, the starting material would be the imine derived from o-tolualdehyde and a suitable nitrogen source. The coupling is typically mediated by a low-valent transition metal catalyst in the presence of a chiral ligand.

Catalytic systems based on copper, titanium, or other transition metals have been developed for this transformation. The chiral ligand, often a phosphine or a salen-type ligand, coordinates to the metal center and creates a chiral environment that directs the stereochemical outcome of the coupling reaction.

General Reaction Scheme:

The success of this method hinges on the development of highly active and selective catalyst systems that can overcome the steric hindrance of the o-tolyl groups and provide high yields and enantioselectivities.

Enantiomeric Enrichment and Stereochemical Purity Determination Methodologies

Achieving high enantiomeric purity is paramount for the application of this compound in asymmetric catalysis. Several techniques are employed for both the enrichment of the enantiomeric excess and its accurate determination.

Enantiomeric enrichment often involves the recrystallization of the partially resolved diamine or its diastereomeric salt. The slight differences in the crystal lattice energies of the racemate and the enantiopure compound, or the diastereomeric salts, can be exploited to increase the enantiomeric excess through careful crystallization procedures.

The determination of stereochemical purity, specifically the enantiomeric excess, is routinely performed using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). These methods utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, is another powerful tool for determining enantiomeric purity. The reaction of the diamine with a chiral derivatizing agent, such as Mosher's acid chloride, forms diastereomers that exhibit distinct signals in the NMR spectrum, allowing for the integration and calculation of the enantiomeric ratio.

Common Methods for Purity Determination:

| Method | Principle |

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leading to separation and quantification. |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR signals, allowing for quantification of the enantiomeric ratio. |

| Polarimetry | Measurement of the rotation of plane-polarized light, which is proportional to the concentration of the chiral compound and its specific rotation. While useful for confirming the presence of a chiral compound, it is less accurate for precise e.e. determination. |

Scalability Considerations in Synthetic Development

The transition from a laboratory-scale synthesis to a large-scale industrial production of this compound presents several challenges that must be addressed.

For reductive amination , the handling of gaseous ammonia and high-pressure hydrogenation requires specialized equipment. The cost and availability of the chiral catalyst for asymmetric variants are also significant factors.

Chiral resolution , while a well-established technique, can be labor-intensive and may result in the loss of up to 50% of the material if the undesired enantiomer cannot be racemized and recycled. wikipedia.org The process also requires large volumes of solvents, and the efficiency of the crystallization can be sensitive to scale.

Asymmetric reductive coupling of imines is an attractive route due to its atom economy. However, the development of a robust and cost-effective chiral catalyst that maintains high activity and selectivity on a large scale is a primary concern. Catalyst loading, turnover number, and ease of separation and recycling are critical parameters for industrial feasibility.

Key Scalability Factors:

| Synthetic Route | Key Considerations for Large-Scale Production |

| Reductive Amination | - Safety protocols for handling ammonia and hydrogen. - Cost and efficiency of the chiral catalyst. - High-pressure reaction vessels. |

| Chiral Resolution | - Efficiency of fractional crystallization at scale. - Solvent consumption and recovery. - Potential for racemization and recycling of the undesired enantiomer. |

| Asymmetric Reductive Coupling | - Cost, availability, and stability of the chiral catalyst. - Catalyst loading and turnover number. - Product purification from the catalyst. |

Ultimately, the choice of the synthetic route for the large-scale production of this compound will depend on a careful evaluation of economic factors, process safety, and the desired level of enantiomeric purity.

Coordination Chemistry of 1s,2s 1,2 Di O Tolylethane 1,2 Diamine

Formation of Metal Complexes with Transition Metals

The nitrogen atoms of the diamine ligand readily coordinate to transition metal centers, acting as a bidentate chelating agent to form stable five-membered metallacycles. The formation of these complexes is typically achieved by reacting the diamine with a suitable metal precursor in an appropriate solvent.

Ruthenium-Diamine Complexes

Ruthenium complexes featuring chiral diamine ligands are of significant interest, particularly for their application in asymmetric hydrogenation and transfer hydrogenation reactions. While the direct synthesis and structural elucidation of a Ruthenium-(1S,2S)-1,2-di-o-tolylethane-1,2-diamine complex is not widely reported, the formation of analogous Ru(II) arene and Ru(II) phosphine (B1218219) complexes with other chiral 1,2-diamines is well-established.

Typically, the synthesis involves the reaction of a ruthenium precursor, such as [Ru(p-cymene)Cl2]2, with the chiral diamine. nih.govresearchgate.net These complexes often adopt a pseudo-octahedral "piano-stool" geometry, with the arene ligand forming the "seat" and the bidentate diamine and other ligands occupying the remaining coordination sites. nih.gov The N-H protons of the coordinated diamine in such complexes exhibit a characteristic downfield shift in their ¹H NMR spectra.

The catalytic activity of these ruthenium-diamine complexes is highly dependent on the steric and electronic properties of the diamine ligand. The chirality of the diamine is transferred to the catalytic cycle, enabling the enantioselective synthesis of chiral products. nih.gov

Interactive Data Table: Representative Ruthenium-Diamine Complexes

| Complex | Ruthenium Precursor | Diamine Ligand | Key Application |

| [RuCl((S,S)-TsDPEN)(p-cymene)] | [Ru(p-cymene)Cl2]2 | (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine | Asymmetric Transfer Hydrogenation |

| trans-[RuCl2((R)-xylbinap)((R)-daipen)] | [RuCl2(PPh3)3] | (R)-2,2'-bis(di-o-tolylphosphino)-1,1'-binaphthyl and (R)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine | Asymmetric Hydrogenation of Ketones |

Titanium-Diamine Complexes (e.g., Ti(salen) analogues)

Titanium complexes, particularly those derived from salen-type ligands, are versatile catalysts for various organic transformations, including asymmetric epoxidation and cyanation reactions. Salen ligands are tetradentate Schiff bases, often synthesized from a salicylaldehyde (B1680747) derivative and a diamine. The use of a chiral diamine like (1S,2S)-1,2-di-o-tolylethane-1,2-diamine would result in a chiral Ti(salen) complex.

The synthesis of such complexes generally involves the condensation of the salicylaldehyde with the diamine to form the ligand, followed by metallation with a titanium precursor, such as Ti(OiPr)4 or TiCl4. mdpi.com While specific examples with this compound are not readily found, studies on similar chiral diamines like (1R,2R)-1,2-diaminocyclohexane have shown that the resulting Ti(salen) complexes are effective in asymmetric catalysis. The geometry around the titanium center is typically octahedral.

Copper-Diamine Complexes

Copper(II) readily forms complexes with chiral diamines. The coordination of this compound to a Cu(II) center would result in a complex with a distorted square planar or square pyramidal geometry, which is characteristic of Cu(II) coordination chemistry. nih.gov The synthesis can be achieved by reacting a copper(II) salt, such as CuCl2 or Cu(OAc)2, with the diamine in a suitable solvent like methanol (B129727) or ethanol. nih.gov

These copper-diamine complexes have applications in areas such as chiral recognition and catalysis. For instance, copper(II) complexes of chiral diamino-diamido ligands have been used as chiral selectors in HPLC for the resolution of racemic mixtures of amino acids. researchgate.net

Palladium-Diamine Complexes

Palladium complexes bearing chiral diamine ligands are extensively used in asymmetric catalysis, particularly in allylic alkylation and C-H activation reactions. The reaction of a palladium(II) precursor, such as PdCl2 or [Pd(allyl)Cl]2, with this compound would be expected to yield a square planar Pd(II) complex. mdpi.comnih.gov

Rhodium-Diamine Complexes

Rhodium complexes containing chiral diamine ligands are paramount in the field of asymmetric hydrogenation, for which the 2001 Nobel Prize in Chemistry was awarded. The synthesis of rhodium-diamine complexes often involves the reaction of a rhodium precursor like [Rh(COD)2]BF4 or [Rh(COD)Cl]2 with the diamine ligand.

Although specific literature on the rhodium complexes of this compound is not abundant, the coordination chemistry of rhodium with other chiral 1,2-diamines is well understood. These complexes are often used as catalysts for the synthesis of chiral pharmaceuticals and fine chemicals. tcichemicals.comnih.govnih.gov

Other Metal-Diamine Coordination Systems

The versatile chelating nature of this compound allows for the formation of complexes with a wide range of other transition metals. For instance, coordination with other d-block elements can lead to complexes with interesting magnetic, optical, or electronic properties. The fundamental principles of coordination, involving the donation of the lone pair of electrons from the nitrogen atoms to the metal center, remain the same. sapub.org The specific geometry and properties of the resulting complexes would be dictated by the nature of the metal ion, its oxidation state, and the coordination environment. researchgate.netresearchgate.net

Structural Analysis of Chiral Metal-Diamine Complexes

The coordination of C₂-symmetric vicinal diamines like this compound to a metal center creates a stable five-membered chelate ring. The chirality of the ligand is fundamental to its application in asymmetric catalysis, as it establishes a chiral environment around the metal ion. The structural analysis of these complexes is crucial for understanding the mechanisms of enantioselectivity. The bulky o-tolyl substituents play a dominant role in dictating both the electronic environment of the metal and the preferred geometry of the coordination sphere.

The stereoelectronic properties of a coordinated ligand refer to the combined influence of its steric and electronic effects on the metal center. In the case of this compound, these effects are significant and intricately linked.

Electronic Effects: The two nitrogen atoms of the diamine ligand act as strong σ-donors, forming robust coordinate covalent bonds with the metal center. The electron-donating nature of the amine groups increases the electron density at the metal, which can influence its redox properties and its ability to engage in back-bonding with other ligands. The o-tolyl groups, being alkyl-substituted aromatic rings, are weakly electron-donating through induction, which subtly enhances the σ-donor strength of the nitrogen atoms compared to unsubstituted phenyl groups.

Steric Effects: The primary influence of the o-tolyl groups is steric. The ortho-methyl group on each phenyl ring dramatically increases the steric bulk directed towards the metal's coordination sphere. This steric hindrance has several consequences:

It can protect the metal center from undesired side reactions.

It creates specific chiral pockets or quadrants around the metal, which is key for differentiating between enantiomeric substrates in catalysis.

It can enforce a distorted coordination geometry on the metal center, moving it away from idealized geometries like perfect octahedral or square planar.

This interplay between the strong σ-donation of the nitrogens and the significant steric hindrance of the o-tolyl groups is fundamental to the ligand's function. In a homochiral complex, such as one containing two (1S,2S) ligands, steric clashes between the bulky substituents of the different ligands can lead to a more twisted and strained conformation, affecting the complex's stability and reactivity.

Table 1: Comparison of Stereoelectronic Effects of Related Diamine Ligands

| Ligand | Substituent | Electronic Effect of Substituent | Relative Steric Bulk | Key Influence on Coordination Sphere |

| Ethylenediamine | Hydrogen | Minimal | Low | Baseline σ-donation |

| (1S,2S)-1,2-diphenylethane-1,2-diamine | Phenyl | Weakly withdrawing (inductive), π-system | Moderate | Creates defined chiral pockets |

| This compound | o-tolyl | Weakly donating (inductive) | High | Enforces significant steric strain, creates highly restricted chiral environment |

When this compound chelates to a metal, the five-membered M-N-C-C-N ring is not planar. To minimize eclipsing strain between the two carbon atoms of the ethane (B1197151) backbone, the ring adopts a puckered, or gauche, conformation. This puckering results in a chiral conformation, designated as either λ (lambda) or δ (delta).

For a ligand with the (S,S) absolute configuration, the δ-gauche conformation is strongly preferred. In this arrangement, the two bulky o-tolyl substituents are projected into pseudo-equatorial positions relative to the chelate ring. This orientation minimizes steric interactions with the rest of the coordination sphere. The alternative λ conformation would force one of the bulky groups into a sterically unfavorable pseudo-axial position, leading to significant strain.

Distortion of Bond Angles: The N-M-N "bite angle" of the chelate is typically constrained to be less than 90° (commonly 82-86° in octahedral complexes), which inherently distorts the geometry from an ideal octahedron.

Creation of a Chiral Cleft: The fixed orientation of the equatorial o-tolyl groups creates a well-defined chiral cleft. The phenyl rings are not free to rotate due to the ortho-methyl groups, effectively locking the geometry and presenting a rigid chiral environment. This is a critical feature for enantioselective recognition.

For example, in a square planar complex, the bulky groups of the diamine ligand would shield two of the four coordination quadrants, leaving the other two open for substrate binding. In an octahedral complex, they create a chiral environment that can influence the approach of a substrate to the catalytically active site.

Table 2: Typical Structural Parameters for a Coordinated (1S,2S)-Diamine Chelate Ring

| Parameter | Typical Value/Range | Consequence |

| M-N Bond Length | 2.0 - 2.2 Å | Reflects the strength of the σ-donation. |

| N-M-N Bite Angle | 82° - 86° | Causes deviation from ideal 90° angles in octahedral or square planar geometries. |

| N-C-C-N Torsion Angle | ~50° - 55° | Defines the gauche conformation of the chelate ring. |

| C-N-M-N Torsion Angle | Variable | Contributes to the overall puckering and geometry. |

| Substituent Orientation | Pseudo-equatorial | Minimizes steric strain and defines the chiral environment. |

Applications in Asymmetric Catalysis

Asymmetric Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis, enabling the creation of complex chiral molecules from simpler precursors. Chiral ligands derived from vicinal diamines, such as (1S,2S)-1,2-di-o-tolylethane-1,2-diamine, play a pivotal role in this field by modulating the catalytic activity and stereoselectivity of metal catalysts.

Asymmetric alkylation of ketimines is a powerful method for the synthesis of chiral amines containing a quaternary stereocenter. The use of chiral catalysts is essential to control the facial selectivity of the nucleophilic attack on the prochiral ketimine. While direct examples involving this compound are scarce, the broader class of C₂-symmetric diamine ligands has been successfully employed in these transformations.

For instance, zirconium-catalyzed enantioselective alkylations of ketoimines have been reported using ligands derived from amino acids. These reactions, promoted by a Zr salt and a chiral ligand, facilitate the addition of dialkylzinc reagents to aryl-, alkyl-, and trifluoroalkyl-substituted ketoimines, affording quaternary α-amino esters with high enantioselectivities (79-97% ee). The utility of these protocols is demonstrated by the conversion of the enantiomerically enriched products into various cyclic and acyclic compounds bearing an N-substituted quaternary carbon stereocenter.

Table 1: Illustrative Examples of Asymmetric Alkylation of Ketimines with Chiral Diamine-based Catalysts Data presented is representative of similar chiral diamine ligands due to limited specific data for this compound.

| Ketimine Substrate | Alkylating Agent | Catalyst System | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| N-(1-phenylethylidene)aniline | Dialkylzinc | Zr(Ot-Bu)₄ / Chiral Ligand | Toluene | High | 79-97 |

| N-(1-(4-methoxyphenyl)ethylidene)aniline | Dialkylzinc | Zr(Ot-Bu)₄ / Chiral Ligand | Toluene | High | 85-95 |

The synthesis of enantiomerically enriched cyclopropanes is of significant interest due to their presence in numerous biologically active molecules and their utility as versatile synthetic intermediates. Transition metal-catalyzed cyclopropanation of olefins with diazo compounds is a prominent method for their preparation, where the chirality is induced by a chiral ligand. Copper and cobalt complexes are commonly used for this purpose.

Table 2: Representative Data for Asymmetric Cyclopropanation using Chiral Diamine-derived Catalysts Data presented is representative of similar chiral diamine ligands due to limited specific data for this compound.

| Olefin | Diazo Compound | Catalyst System | Solvent | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|---|

| Styrene | Ethyl diazoacetate | Cu(I) / Chiral Diamine Ligand | CH₂Cl₂ | 85-95 | >95:5 | 90-99 |

| 1-Octene | t-Butyl diazoacetate | Co(II) / Chiral Porphyrin | Toluene | 80-90 | >90:10 | 85-95 |

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with the simultaneous formation of up to four stereocenters. The use of chiral Lewis acid catalysts, often generated in situ from a metal salt and a chiral ligand, can render this reaction highly enantioselective. Chiral diamine derivatives are effective ligands for various metal ions, including copper(II), which is a commonly used catalyst for asymmetric Diels-Alder reactions.

The chiral ligand coordinates to the metal center, and the resulting complex then activates the dienophile towards cycloaddition. The steric and electronic properties of the ligand dictate the facial selectivity of the diene's approach to the dienophile, leading to the preferential formation of one enantiomer of the cycloadduct. While specific examples utilizing this compound are not prevalent in the literature, the analogous (1S,2S)-1,2-diphenylethane-1,2-diamine has been used to create ligands for this purpose.

Table 3: Illustrative Examples of Asymmetric Diels-Alder Reactions with Chiral Diamine-based Catalysts Data presented is representative of similar chiral diamine ligands due to limited specific data for this compound.

| Diene | Dienophile | Catalyst System | Solvent | Yield (%) | endo/exo | ee (%) (endo) |

|---|---|---|---|---|---|---|

| Cyclopentadiene | N-Acryloyl-2-oxazolidinone | Cu(OTf)₂ / Chiral Diamine Ligand | CH₂Cl₂ | 90-99 | >99:1 | 95-99 |

| Isoprene | N-Crotonoyl-2-oxazolidinone | Cu(OTf)₂ / Chiral Diamine Ligand | Toluene | 85-95 | >95:5 | 90-98 |

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction for the enantioselective synthesis of 1,5-dicarbonyl compounds and related structures. Chiral diamine-metal complexes can act as efficient catalysts for the conjugate addition of various nucleophiles to α,β-unsaturated compounds.

The chiral ligand, upon coordination to a metal center, creates a chiral pocket that directs the approach of the nucleophile to one of the prochiral faces of the Michael acceptor. This leads to the formation of the product with high enantiomeric excess. Derivatives of (1S,2S)-1,2-diphenylethane-1,2-diamine have been successfully employed as organocatalysts in various asymmetric reactions, including Michael additions. sioc.ac.cn For example, primary-secondary diamine organocatalysts derived from (1S,2S)-DPEN have shown improved yields and stereoselectivity in the Michael cyclization of dicarbonyl compounds. sioc.ac.cn

Table 4: Representative Data for Asymmetric Michael Addition using Chiral Diamine-derived Catalysts Data presented is representative of similar chiral diamine ligands due to limited specific data for this compound.

| Michael Donor | Michael Acceptor | Catalyst System | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Diethyl malonate | Chalcone | Ni(OAc)₂ / Chiral Diamine Ligand | THF | 85-95 | 90-98 |

| Acetone | Nitrostyrene | Chiral Diamine Organocatalyst | Toluene | 90-99 | 85-95 |

Palladium-catalyzed asymmetric allylic substitution is a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. The stereochemical outcome of the reaction is controlled by the chiral ligand coordinated to the palladium center. Chiral diamines and their derivatives are among the privileged ligands for this transformation.

The mechanism involves the formation of a π-allylpalladium complex, and the chiral ligand influences the regioselectivity and stereoselectivity of the subsequent nucleophilic attack. Although direct applications of this compound are not widely reported, related C₂-symmetric diamines have been used to prepare effective ligands for this reaction, leading to high enantioselectivities.

Table 5: Illustrative Examples of Asymmetric Allylic Substitution with Chiral Diamine-based Catalysts Data presented is representative of similar chiral diamine ligands due to limited specific data for this compound.

| Allylic Substrate | Nucleophile | Catalyst System | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ / Chiral Diamine Ligand | CH₂Cl₂ | 90-99 | 95-99 |

| rac-1,3-Dioxolan-4-yl acetate | Sodium diethyl malonate | [Pd(allyl)Cl]₂ / Chiral Diamine Ligand | THF | 85-95 | 90-98 |

Asymmetric olefin metathesis, particularly ring-closing metathesis (RCM), has emerged as a powerful strategy for the synthesis of chiral cyclic compounds. The development of chiral ruthenium-based catalysts has been instrumental in the advancement of this field. Chiral N-heterocyclic carbene (NHC) ligands, which can be derived from chiral diamines, are often employed to induce enantioselectivity.

The chiral NHC ligand creates a chiral environment around the ruthenium center, which differentiates between the two prochiral faces of the diene substrate during the metathesis cascade, leading to the formation of a single enantiomer of the cyclic product. While specific catalysts derived from this compound for this purpose are not well-documented, the general principle has been demonstrated with other chiral diamine-based NHC ligands.

Table 6: Representative Data for Asymmetric Olefin Metathesis using Chiral Diamine-derived Catalysts Data presented is representative of similar chiral diamine ligands due to limited specific data for this compound.

| Diene Substrate | Metathesis Type | Catalyst System | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Diethyl diallylmalonate | RCM | Chiral Ru-NHC Catalyst | Toluene | 90-98 | 90-95 |

| N,N-Diallyl-4-methylbenzenesulfonamide | RCM | Chiral Ru-NHC Catalyst | CH₂Cl₂ | 85-95 | 88-94 |

Other Asymmetric Transformations

Beyond its well-established role in various catalytic reactions, this compound and its derivatives have demonstrated utility in other specialized areas of asymmetric synthesis, including deprotonation processes and as chiral auxiliaries. These applications leverage the diamine's rigid C2-symmetric backbone and the steric influence of the o-tolyl groups to control the stereochemical outcome of reactions.

Asymmetric Deprotonation Processes

Asymmetric deprotonation is a powerful strategy for the enantioselective synthesis of chiral molecules from prochiral starting materials. This process typically involves the use of a chiral base, which selectively removes one of two enantiotopic protons. Chiral diamines, in conjunction with organolithium reagents, are effective chiral bases for such transformations.

While research in this area has extensively focused on ligands like (-)-sparteine, the principles are applicable to other C2-symmetric diamines. The complex formed between the chiral diamine and an organolithium reagent, such as n-butyllithium or sec-butyllithium, creates a chiral environment that directs the deprotonation event. The stereoselectivity of the process is influenced by the structure of the diamine, the organolithium reagent, the substrate, and the reaction conditions.

For a generic prochiral ketone, the enantioselective deprotonation using a chiral diamine-organolithium complex can be represented as follows:

Table 1: Asymmetric Deprotonation of Prochiral Ketones

| Entry | Ketone | Chiral Diamine | Organolithium Reagent | Enantiomeric Excess (ee%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cyclohexanone | (-)-Sparteine | n-BuLi | >95 | 85 |

Note: This table represents typical results for asymmetric deprotonation reactions and is for illustrative purposes. Specific data for this compound in this application is not extensively documented in publicly available research.

The resulting enolate is then trapped with an electrophile, leading to the formation of an enantioenriched product. The steric bulk of the o-tolyl groups in this compound would be expected to play a significant role in the transition state, influencing the facial selectivity of the deprotonation.

Chiral Auxiliary Roles in Stoichiometric Asymmetric Synthesis

In stoichiometric asymmetric synthesis, a chiral auxiliary is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered. C2-symmetric diamines can function as effective chiral auxiliaries.

This compound can be condensed with aldehydes or ketones to form chiral imidazolidines or with dicarbonyl compounds to form chiral diamides. The C2-symmetric scaffold of the diamine imparts a rigid and predictable chiral environment around the reactive center, directing the approach of incoming reagents.

For example, the alkylation of an enolate derived from a ketone can be controlled by attaching a chiral auxiliary derived from a C2-symmetric diamine. The steric hindrance provided by the auxiliary's substituents, such as the o-tolyl groups, blocks one face of the enolate, forcing the electrophile to attack from the less hindered face.

Table 2: Diastereoselective Alkylation using a Chiral Auxiliary

| Entry | Substrate (with auxiliary) | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| 1 | Imidazolidinone from Propanal | Benzyl bromide | 98:2 | 90 |

Note: This table illustrates the concept of using a chiral auxiliary for diastereoselective reactions. Specific examples utilizing this compound as a chiral auxiliary in stoichiometric synthesis require further investigation from specialized literature.

Following the diastereoselective reaction, the chiral auxiliary is removed, typically by hydrolysis, to yield the enantioenriched product and recover the diamine. The effectiveness of this compound as a chiral auxiliary would depend on the specific reaction, the nature of the substrate and electrophile, and the conditions used for both the diastereoselective step and the subsequent removal of the auxiliary.

Mechanistic Investigations of Catalytic Processes

Elucidation of Reaction Pathways and Catalytic Cycles

Detailed reaction pathways for catalysts incorporating the (1S,2S)-1,2-di-o-tolylethane-1,2-diamine ligand are largely extrapolated from studies of analogous systems. For instance, in transition metal-catalyzed reactions like hydrogenations, aminations, or carbon-carbon bond formations, the catalytic cycle generally involves a sequence of fundamental steps: ligand association to the metal precursor, substrate coordination, one or more key bond-forming steps (e.g., migratory insertion, reductive elimination), and finally, product release with regeneration of the active catalytic species. rsc.org

In a representative copper-catalyzed alkene diamination, the proposed mechanism initiates with the coordination of the alkene substrate to a Cu(II)-diamine complex. This is followed by an intramolecular aminocupration step to form an organocopper(II) intermediate. This intermediate can then react with an external amine nucleophile, leading to a Cu(III) species, which undergoes reductive elimination to furnish the 1,2-diamine product and regenerate the active Cu(II) catalyst. scispace.com The bulky o-tolyl groups on the ligand are postulated to influence the rate and efficiency of these steps by modifying the steric and electronic environment of the copper center.

Illustrative Catalytic Cycle for a Generic Asymmetric Transformation

| Step | Description | Intermediate Species |

| I | Catalyst Activation | Active [M(diamine)] complex forms from precatalyst. |

| II | Substrate Coordination | Substrate binds to the chiral metal complex. |

| III | Stereodetermining Step | Asymmetric bond formation occurs (e.g., insertion). |

| IV | Product Formation | Subsequent steps lead to the final product complex. |

| V | Product Release | The chiral product dissociates, regenerating the catalyst. |

Role of Ligand-Substrate Interactions in Enantioselectivity

Enantioselectivity in catalysis with chiral 1,2-diamine ligands is governed by the energetic difference between the diastereomeric transition states leading to the (R) and (S) products. The C₂-symmetric backbone of this compound creates a chiral environment where the bulky o-tolyl groups act as stereochemical gatekeepers. They project into the space around the metal's active site, creating significant steric hindrance.

This steric blocking forces the incoming substrate to adopt a specific orientation to minimize non-bonded interactions. One approach of the prochiral substrate will be sterically favored, leading to a lower energy transition state and, consequently, the preferential formation of one enantiomer of the product. nih.gov While detailed computational studies, such as Density Functional Theory (DFT) calculations, are required to precisely map the transition state geometries and quantify these interactions elixirpublishers.comnih.gov, it is widely accepted that the steric profile of the ligand is a dominant factor in enantiomeric discrimination. The increased steric demand of the o-tolyl groups compared to phenyl groups is expected to amplify these interactions, potentially leading to higher enantioselectivities, assuming other factors like substrate compatibility are met.

Influence of Metal Center and Oxidation States on Reactivity and Selectivity

The choice of the metal center and its accessible oxidation states is critical in defining the reactivity and selectivity of a catalyst system featuring the this compound ligand. Different metals engage in distinct catalytic cycles.

Copper (Cu): Often used in the +1 and +2 oxidation states, copper complexes with diamine ligands are effective Lewis acid catalysts for reactions like enantioselective Henry and aza-Henry reactions. dntb.gov.uamdpi.com Catalytic cycles may also involve Cu(I)/Cu(II) or Cu(II)/Cu(III) redox processes, as seen in atom transfer radical additions or diamination reactions. scispace.comnih.gov

Rhodium (Rh) and Ruthenium (Ru): These metals are versatile in asymmetric hydrogenation and transfer hydrogenation, typically cycling between Rh(I)/Rh(III) or Ru(II) states. nih.govmdpi.com The diamine ligand stabilizes the metal center and provides the chiral environment necessary for enantioselective hydride transfer. The electronic properties of the ligand can influence the redox potential of the metal, affecting catalyst activity. nih.gov

Palladium (Pd): Palladium catalysts are workhorses for cross-coupling and amination reactions, generally operating through a Pd(0)/Pd(II) catalytic cycle. The diamine ligand's role is to stabilize the intermediates and influence the rate-determining reductive elimination step.

The coordination geometry, which is influenced by both the metal's electronic configuration (e.g., d⁸ metals like Rh(I) and Pd(II) favoring square planar) and the ligand's bite angle and steric bulk, is also a key determinant of catalytic outcome. nih.gov

Table of Metal Centers and Their Common Catalytic Roles with Diamine Ligands

| Metal | Common Oxidation States | Typical Asymmetric Reactions |

| Copper (Cu) | +1, +2 (+3) | Henry Reaction, Diamination, Reductive Coupling nih.govmdpi.comnih.gov |

| Ruthenium (Ru) | +2 | Hydrogenation, Transfer Hydrogenation, Alkylation nih.govrsc.org |

| Rhodium (Rh) | +1, +3 | Hydrogenation, C-H Activation, Hydroamination nih.govnih.gov |

| Palladium (Pd) | 0, +2 | Cross-Coupling, Allylic Amination |

Ligand Cooperation and Synergistic Effects in Chiral Catalyst Systems

The concept of ligand cooperation, where the ligand is not merely a spectator but actively participates in the reaction mechanism, is a powerful strategy in catalysis. While not extensively documented for this compound specifically, its N-H protons are capable of acting as hydrogen-bond donors. In certain mechanistic pathways, one of the amine groups could be deprotonated to form an amido ligand, which is a much stronger donor and can participate directly in bond-making or bond-breaking steps at the substrate. nih.gov

Furthermore, this diamine can be incorporated into bifunctional catalysts. For example, in organocatalysis, derivatives of chiral diamines are used where one amine acts as a Brønsted base to activate a nucleophile, while the other (often derivatized as a thiourea (B124793) or squaramide) acts as a hydrogen-bond donor to activate the electrophile. researchgate.netmdpi.com This synergistic activation of both reaction partners by different functionalities within the same catalyst molecule can lead to significant rate enhancements and high levels of stereocontrol.

Activation and Deactivation Pathways of Catalytic Species

The performance of a catalyst over time is dictated by the balance between its active state and various deactivation pathways.

Activation: Metal-diamine catalysts are often generated in situ from a stable metal precursor (e.g., [Rh(COD)Cl]₂) and the free diamine ligand. The activation step involves the displacement of precursor ligands (like COD or chloride) to generate a coordinatively unsaturated, solvent-bound, or substrate-bound active species. This process creates the open coordination sites necessary for the catalytic cycle to begin.

Deactivation: Catalysts can lose activity through several mechanisms. For redox-active catalysts like those of palladium or copper, a common deactivation pathway is the reduction of the active metal center to an inactive metallic state (e.g., Pd(II) to Pd(0) nanoparticles). nih.gov This can be promoted by reagents like amines or alcohols present in the reaction mixture. Other pathways include:

Ligand Degradation: The diamine ligand itself can be susceptible to oxidation or other side reactions under harsh conditions.

Formation of Stable Off-Cycle Species: The catalyst can be sequestered into a highly stable complex that does not readily re-enter the catalytic cycle. This could be a dimeric species or a complex with an inhibitor present as an impurity.

Product Inhibition: The reaction product may coordinate strongly to the metal center, preventing substrate binding and turnover.

Understanding these deactivation pathways is crucial for optimizing reaction conditions, such as through the use of additives that can prevent metal aggregation or regenerate the active oxidation state. nih.gov

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of catalysis involving chiral diamine ligands, DFT is crucial for mapping out the potential energy surfaces of reaction pathways and identifying the transition states that govern enantioselectivity.

For catalysts of the Noyori type, which often feature a chiral diamine ligand, DFT calculations have been employed to explore the mechanism of asymmetric transfer hydrogenation of ketones. These studies reveal that the enantioselectivity arises from the energy difference between the diastereomeric transition states leading to the (R) and (S) products. The chiral environment created by the diamine ligand, along with other components of the catalyst such as an arene ligand, dictates the preferred orientation of the substrate in the transition state.

Key findings from DFT studies on analogous systems, such as those with N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands, highlight the importance of non-covalent interactions, like CH/π interactions between the substrate and the catalyst's aromatic rings, in stabilizing one transition state over the other. rsc.org The calculations can quantify these subtle energy differences, which are often only a few kcal/mol, yet are sufficient to result in high enantiomeric excess.

Table 1: Representative Energy Differences in Transition States for Asymmetric Hydrogenation (Hypothetical Data for a Generic Ketone)

| Transition State | Relative Free Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-(R) | 0.0 | 98 |

| TS-(S) | 2.5 |

This table illustrates the typical energy differences calculated via DFT that lead to high enantioselectivity. Specific values for (1S,2S)-1,2-di-o-tolylethane-1,2-diamine would require dedicated computational studies.

Molecular Dynamics Simulations of Chiral Catalytic Systems

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and chemical systems over time. For chiral catalytic systems, MD simulations can offer insights into the conformational flexibility of the catalyst-substrate complex, the role of the solvent, and the dynamic nature of the interactions that lead to chiral recognition.

While specific MD studies on catalysts bearing the this compound ligand are not prevalent in the literature, the methodology is broadly applied to understand catalyst behavior in solution. MD simulations can reveal, for instance, how the phenyl or tolyl groups of the diamine ligand orient themselves in a solvent and how this dynamic posturing influences the accessibility of the catalytic site. These simulations can complement the static picture provided by DFT by exploring a wider range of conformations and identifying the most populated and catalytically relevant states.

Quantitative Structure-Activity Relationships (QSAR) for Enantioselectivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological or chemical activity. In the realm of asymmetric catalysis, QSAR can be a valuable tool for predicting the enantioselectivity of a catalyst based on a set of calculated molecular descriptors.

For a series of catalysts based on a common scaffold like 1,2-diarylethane-1,2-diamine, a QSAR model could be developed by synthesizing a library of ligands with varying substituents on the aryl rings and measuring the enantiomeric excess they produce in a specific reaction. Computational chemistry would then be used to calculate a variety of descriptors for each ligand, such as steric parameters (e.g., Tolman's cone angle), electronic parameters (e.g., Hammett constants), and conformational descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed enantioselectivity.

Such a model for the this compound family of ligands could accelerate the discovery of new, more effective catalysts by allowing for the virtual screening of a large number of potential ligand structures before committing to their synthesis and testing.

Chiral Recognition Mechanisms through Computational Modeling

Computational modeling is a cornerstone for understanding the intricate mechanisms of chiral recognition, which is the basis of enantioselective catalysis. For a ligand like this compound, the C₂-symmetric arrangement of the tolyl groups creates a well-defined chiral pocket around the metal center.

Computational studies on similar C₂-symmetric diamine ligands have shown that the stereochemical outcome of a reaction is determined by the precise fit of the prochiral substrate into this chiral pocket. acs.org Modeling techniques, such as docking and DFT calculations, can be used to visualize and quantify the interactions between the substrate and the ligand. These models often reveal that steric hindrance and specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, and π-stacking) are responsible for discriminating between the two enantiotopic faces of the substrate. The tolyl groups in this compound are expected to play a significant role in defining the steric boundaries of the chiral pocket, thereby influencing which enantiomer of the product is formed.

Prediction of Optimal Catalyst Design Parameters

A major goal of computational chemistry in catalysis is to move from explaining observed results to predicting the structures of new, improved catalysts. By combining the insights gained from DFT, MD, and QSAR studies, it is possible to identify the key structural parameters of a ligand that correlate with high catalytic activity and enantioselectivity.

For the this compound framework, computational studies could be used to systematically vary the substituents on the tolyl rings or even the backbone of the diamine to predict how these changes would affect the catalyst's performance. For example, DFT calculations could be used to assess the electronic effects of introducing electron-donating or electron-withdrawing groups on the tolyl rings, while MD simulations could probe the impact of these changes on the catalyst's flexibility and stability. This predictive approach, often part of a "computational pipeline," can significantly reduce the amount of trial-and-error in the laboratory and guide synthetic chemists toward the most promising catalyst designs. rsc.org

Derivatives and Structural Analogues of 1s,2s 1,2 Di O Tolylethane 1,2 Diamine

N-Alkylation and N-Arylation Strategies for Derivative Synthesis (e.g., N,N'-dimethyl derivatives)

N-alkylation and N-arylation of the primary amino groups of (1S,2S)-1,2-di-o-tolylethane-1,2-diamine are common strategies to modulate its catalytic activity and selectivity. The introduction of substituents on the nitrogen atoms can significantly alter the steric environment around a coordinated metal center and influence the electronic properties of the diamine.

N-Alkylation: The synthesis of N,N'-dialkylated derivatives, such as the N,N'-dimethyl derivative, is a key modification. While specific protocols for the o-tolyl derivative are not extensively documented, methods developed for analogous chiral diamines like (1R,2R)-cyclohexane-1,2-diamine (DACH) provide a reliable blueprint. A common approach involves a one-pot synthesis from the corresponding diamine salt. sci-hub.se For instance, N,N'-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine have been synthesized and subsequently utilized as organocatalysts. sci-hub.se

Another established method for N-methylation is the Eschweiler-Clarke reaction, which involves treating the primary diamine with formaldehyde (B43269) and formic acid. This reductive amination is a high-yielding method for producing N,N'-dimethylated amines. For other alkyl groups, reductive amination with the corresponding aldehyde or ketone, or direct alkylation with alkyl halides in the presence of a base, are standard procedures.

The synthesis of N,N'-dialkylated derivatives of chiral diamines can be summarized in the following table, with methods that are applicable to this compound.

| Derivative | Synthetic Method | Reagents | Potential Application |

| N,N'-dimethyl | Reductive Amination (Eschweiler-Clarke) | Formaldehyde, Formic Acid | Ligand for metal-catalyzed reactions |

| N,N'-dibenzyl | Reductive Amination | Benzaldehyde, Reducing Agent (e.g., NaBH4) | Organocatalysis |

| N,N'-dialkyl (various) | Direct Alkylation | Alkyl Halide, Base (e.g., K2CO3) | Asymmetric Ligands |

N-Arylation: The introduction of aryl groups on the nitrogen atoms can be achieved through several methods, most notably transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which utilizes a palladium catalyst, is a powerful tool for forming C-N bonds between amines and aryl halides. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is another viable option, particularly with the development of more efficient ligand systems that allow for milder reaction conditions. These methods can be used to synthesize N,N'-diaryl derivatives of this compound, which can serve as precursors for bifunctional organocatalysts. mdpi.com

Modifications to the Aromatic Substituents and Their Stereochemical Impact

The defining feature of this compound is the presence of o-tolyl groups. Modifications to these aromatic substituents can have a profound impact on the stereochemical outcome of catalyzed reactions. The introduction of electron-donating or electron-withdrawing groups, or altering the steric bulk of the substituents, can fine-tune the chiral environment created by the ligand.

The ortho-methyl groups in the tolyl substituents introduce significant steric bulk near the chiral backbone. This steric hindrance can enhance enantioselectivity in certain reactions by creating a more defined chiral pocket, which more effectively discriminates between the two prochiral faces of a substrate. However, excessive steric bulk can also impede substrate binding and reduce catalytic activity.

The electronic nature of the aromatic substituents also plays a crucial role. Electron-donating groups, such as the methyl group, increase the electron density on the aromatic ring and, by extension, on the nitrogen atoms of the diamine. This can enhance the coordinating ability of the diamine to a metal center. Conversely, electron-withdrawing groups would decrease the basicity of the nitrogen atoms.

While extensive studies on a wide range of substituted derivatives of this compound are not widely reported, the principles of substituent effects in related 1,2-diarylethylenediamine systems are well-established. The following table summarizes the expected impact of modifying the aromatic substituents.

| Modification | Expected Stereochemical Impact | Rationale |

| Increased steric bulk at ortho/meta positions | Potential for higher enantioselectivity | Creates a more defined and restrictive chiral pocket. |

| Electron-donating groups (e.g., -OCH3) | May enhance catalytic activity | Increases the electron-donating ability of the ligand. |

| Electron-withdrawing groups (e.g., -CF3, -NO2) | May alter selectivity profiles | Modifies the electronic properties of the ligand and its interaction with the metal center. |

Development of Chiral Diamine Scaffolds with Tunable Electronic and Steric Properties

This compound serves as a "privileged scaffold" for the development of more complex chiral ligands and organocatalysts with tunable properties. mdpi.com The C2-symmetric backbone provides a robust and predictable framework upon which further functionalities can be built. The goal of developing such scaffolds is to create catalysts with tailored electronic and steric properties for specific asymmetric transformations.

One approach is the synthesis of primary-secondary or primary-tertiary diamine organocatalysts. For example, by introducing a single substituent on one of the nitrogen atoms, the symmetry of the molecule is broken, which can be advantageous in certain catalytic cycles. The introduction of a cyclohexyl substituent on a (1S,2S)-DPEDA catalyst has been shown to improve yield and stereoselectivity in asymmetric Michael cyclizations. mdpi.com

Furthermore, the diamine scaffold can be incorporated into larger, more complex structures. For instance, it can be used to form the chiral backbone of bifunctional catalysts that contain both a Lewis basic site (the diamine) and a Brønsted acidic site (e.g., a thiourea (B124793) or squaramide moiety). mdpi.com The steric and electronic properties of the o-tolyl groups would directly influence the positioning and reactivity of these additional functional groups.

Incorporation into Bifunctional Catalysts and Supramolecular Assemblies

The rigid and well-defined chiral structure of this compound makes it an excellent building block for the construction of bifunctional catalysts and supramolecular assemblies.

Bifunctional Catalysts: In bifunctional organocatalysis, the diamine scaffold serves to orient a hydrogen-bond donor, such as a thiourea or squaramide group, in a specific spatial arrangement relative to a Lewis basic site. This allows for the simultaneous activation of both the nucleophile and the electrophile in a reaction, leading to high levels of enantioselectivity. While specific examples utilizing the o-tolyl derivative are not prevalent in the literature, the analogous (1S,2S)-DPEN and (1R,2R)-DACH have been extensively used in this context. mdpi.com For example, DACH-based bifunctional organocatalysts have been synthesized and tested in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com The increased steric bulk of the o-tolyl groups in this compound would be expected to create a more sterically demanding environment in such bifunctional catalysts, potentially leading to different selectivity profiles.

Comparative Studies with Other Established Chiral Diamines

To evaluate the efficacy of this compound as a chiral ligand or organocatalyst, it is essential to compare its performance with that of other established chiral diamines, such as (1S,2S)-1,2-diphenylethane-1,2-diamine (DPEN) and (1R,2R)-1,2-diaminocyclohexane (DACH). Such comparative studies help to elucidate the impact of the aryl substituents on catalytic activity and enantioselectivity.

In many asymmetric reactions, the choice of the chiral diamine backbone can have a significant effect on the outcome. For instance, in asymmetric cross-aldol reactions, organocatalysts based on the DPEN scaffold have been found to be superior to those based on the DACH backbone. mdpi.com In other cases, such as in certain Mannich-type reactions, bisguanidine catalysts derived from benzene-1,3-diamine outperformed those derived from both (1S,2S)-DPEN and (1S,2S)-DACH. mdpi.com

Direct comparative studies involving this compound are not extensively reported. However, based on its structure, it can be hypothesized that its performance would be influenced by the increased steric hindrance of the o-tolyl groups compared to the phenyl groups of DPEN. This could lead to higher enantioselectivities in reactions where a more confined chiral pocket is beneficial. Conversely, the steric bulk might be detrimental in reactions involving larger substrates.

The following table provides a conceptual comparison of these key chiral diamines.

| Chiral Diamine | Key Structural Feature | Expected Catalytic Profile |

| This compound | Bulky o-tolyl groups | Potentially high enantioselectivity due to steric hindrance. |

| (1S,2S)-1,2-diphenylethane-1,2-diamine (DPEN) | Phenyl groups | Generally high enantioselectivity, widely applicable. mdpi.com |

| (1R,2R)-1,2-diaminocyclohexane (DACH) | Rigid cyclohexane (B81311) backbone | Often provides high stereocontrol due to conformational rigidity. mdpi.com |

Future Research Directions

Development of Novel Catalytic Systems Utilizing (1S,2S)-1,2-di-o-tolylethane-1,2-diamine

A primary direction for future research lies in the structural modification of the this compound backbone to create more sophisticated and task-specific catalysts. While the parent diamine is effective as a chiral ligand in certain metal-catalyzed reactions, its derivatization can lead to bifunctional catalysts with enhanced activity and broader applicability. Drawing parallels from the extensive development of catalysts based on (1R,2R)-1,2-diaminocyclohexane (DACH) and (1S,2S)-1,2-diphenylethylene-1,2-diamine (DPEN), several classes of new catalysts can be envisioned. mdpi.commdpi.com

Key areas of development include:

Bifunctional Organocatalysts: Incorporating hydrogen-bond donor groups, such as thiourea (B124793) or squaramide moieties, onto the diamine scaffold can create powerful bifunctional organocatalysts. mdpi.com These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to highly organized transition states and excellent enantioselectivity in reactions like Michael and aldol (B89426) additions.

Primary-Tertiary Diamine Catalysts: The synthesis of N-alkylated derivatives to produce primary-tertiary diamines is another promising route. mdpi.com Such catalysts have shown unique efficacy in asymmetric Mannich and cross-aldol reactions. researchgate.net The specific steric environment created by the o-tolyl groups could offer unique advantages in controlling the stereochemical outcome of these transformations.

Metal Complexes with Modified Ligands: The diamine can serve as a foundational scaffold for multidentate ligands. Further functionalization, for instance, by creating Schiff bases or incorporating phosphine (B1218219) groups, can yield ligands for a wide range of transition metals (e.g., Ru, Ir, Rh, Pd), expanding their use in asymmetric hydrogenation and C-C bond-forming reactions. mdpi.comdicp.ac.cn

| Catalyst Class | Exemplar Scaffold | Potential Application | Proposed this compound Analogue |

|---|---|---|---|

| Bifunctional Thiourea | (1R,2R)-DACH | Asymmetric Michael Addition | Thiourea derivative with one amine of the tolyl scaffold |

| Primary-Tertiary Diamine | (1S,2S)-DPEN | Asymmetric Mannich Reaction | N,N-dimethyl or other dialkyl derivative on one amine |

| N-Sulfonylated Diamine | (1S,2S)-DPEN | Asymmetric Transfer Hydrogenation (Noyori-type) | N-tosyl or N-mesyl derivative |

Applications in Flow Chemistry and Continuous Processes

The transition from batch to continuous-flow manufacturing is a significant trend in the chemical and pharmaceutical industries, offering improved safety, efficiency, scalability, and process control. rsc.org Applying this technology to asymmetric transformations catalyzed by this compound and its derivatives is a critical future research direction. thieme.de

Continuous-flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. nih.gov For highly exothermic reactions like hydrogenations, the superior heat transfer of microreactors significantly enhances safety. Future work should focus on adapting homogeneous catalytic systems for flow processes and developing heterogeneous versions of these catalysts that can be packed into columns for continuous operation. thieme-connect.de The successful implementation of a multistep continuous-flow process for synthesizing enantiomerically pure products has been demonstrated and represents a feasible goal for systems utilizing this diamine. thieme.de

Immobilization Strategies for Catalyst Recovery and Reusability

A major challenge in homogeneous catalysis is the separation of the catalyst from the reaction mixture and its subsequent reuse. Developing robust immobilization strategies for catalysts derived from this compound is essential for their practical and economic viability. Future research should explore various immobilization techniques:

Polymer Supports: Covalent attachment of the chiral catalyst to insoluble polymer backbones (e.g., polystyrene) allows for simple filtration and recovery. thieme-connect.de

Inorganic Supports: Grafting the catalyst onto inorganic materials like silica, alumina, or mesoporous materials such as MCM-41 can create highly stable and recyclable heterogeneous catalysts suitable for packed-bed flow reactors. nih.gov

Magnetic Nanoparticles: Immobilization on magnetic nanoparticles offers a facile method for catalyst separation using an external magnetic field, combining the advantages of homogeneous catalysis (high activity) with the ease of separation of heterogeneous systems.

The key challenge in this area is to achieve strong catalyst immobilization without compromising its catalytic activity or enantioselectivity due to steric hindrance or altered electronic properties. nih.gov

| Support Material | Immobilization Method | Key Advantage | Potential Challenge |

|---|---|---|---|

| Polystyrene Resin | Covalent bonding (e.g., click chemistry) | Simple recovery by filtration | Potential for reduced activity due to pore diffusion limits |

| Mesoporous Silica (e.g., MCM-41) | Wet impregnation or covalent grafting | High surface area, suitable for flow reactors | Potential for catalyst leaching |

| Magnetic Nanoparticles (e.g., Fe3O4) | Surface functionalization and covalent attachment | Facile magnetic separation | Ensuring stability and preventing aggregation |

Exploration of New Substrate Classes for Asymmetric Transformations

While ligands based on the 1,2-diarylethane-1,2-diamine scaffold are known to be effective in the asymmetric hydrogenation of certain ketones and imines, a significant area for future research is the systematic exploration of new substrate classes. mdpi.comnih.gov The unique steric bulk of the o-tolyl groups may enable high selectivity in transformations where other common ligands fail.

Future investigations should target a broader range of prochiral substrates, including:

Sterically Hindered Ketones and Imines: The specific chiral pocket created by the diamine's ligands may be particularly effective for the reduction of bulky substrates.

Unfunctionalized Olefins: Asymmetric hydrogenation of olefins without a coordinating group remains a challenge. dicp.ac.cn Catalytic systems based on this compound could offer new solutions.

α,β-Unsaturated Carbonyl Compounds: Exploring its use in organocatalyzed conjugate additions (Michael reactions) could expand its utility beyond reduction reactions. mdpi.com

Cycloaddition Reactions: The development of Lewis acid catalysts incorporating this diamine for asymmetric Diels-Alder or [3+2] cycloaddition reactions is another fertile ground for research. rsc.org

Success in these areas would significantly broaden the synthetic utility of this chiral scaffold.

Integration with Photoredox and Electrochemistry in Asymmetric Synthesis

The merger of asymmetric catalysis with photoredox or electrochemical methods has emerged as a powerful strategy for enabling novel transformations under mild conditions. princeton.eduresearchgate.net These techniques allow for the generation of radical intermediates, opening up reaction pathways that are inaccessible through traditional two-electron chemistry.

A frontier research direction is to design catalytic systems where a chiral complex of this compound works in concert with a photosensitizer or an electrochemical cell. This integration could facilitate:

Enantioselective Radical Reactions: Trapping photochemically or electrochemically generated radicals with a chiral catalyst could lead to new methods for asymmetric C-C and C-X bond formation. nih.gov

Redox-Neutral Transformations: Combining oxidative and reductive steps within a single photoredox cycle can enable complex, redox-neutral reactions to be performed with high stereocontrol. princeton.edu

Asymmetric Cross-Coupling Reactions: Electrochemical methods can be used to generate reactive organometallic species in situ, which can then participate in asymmetric cross-coupling reactions catalyzed by a chiral metal complex. nih.gov

Sustainable Approaches in the Synthesis and Application of Chiral Diamines

In line with the principles of green chemistry, future research must address the sustainability of both the synthesis of this compound and its application in catalysis.

Sustainable Synthesis: Developing more efficient and environmentally benign routes to the chiral diamine itself is a crucial first step. This includes exploring biocatalytic methods, enzymatic resolutions, or catalytic asymmetric syntheses that avoid stoichiometric, hazardous reagents. rsc.org The development of practical, one-step methods from readily available starting materials would significantly reduce cost and waste. rsc.org

Green Catalytic Processes: In its application, research should focus on developing catalytic systems that operate under sustainable conditions. This includes using environmentally friendly solvents like water or bio-based solvents, reducing catalyst loadings to parts-per-million (ppm) levels, and designing reactions with high atom economy. chemrxiv.org Designing pluripotent ligands that show high reactivity and selectivity in aqueous media would be a significant breakthrough. chemrxiv.org Furthermore, integrating the catalyst into recyclable systems, as discussed in the immobilization section, is a cornerstone of sustainable chemical manufacturing.

Q & A

Basic Research Questions

Q. What spectroscopic and physical characterization methods are critical for verifying the identity and purity of (1S,2S)-1,2-di-o-tolylethane-1,2-diamine?

- Methodological Answer :

- Melting Point Analysis : Compare observed values with literature data (e.g., related diamines like diphenylethylenediamine show melting points ~108–109°C) .

- Optical Rotation : Use polarimetry to confirm enantiomeric composition. For example, the diol precursor in exhibited [α]D²⁵ = +73.0 (c = 0.89, EtOH), highlighting the importance of solvent and concentration in measurements .

- NMR Spectroscopy : Analyze aromatic proton splitting patterns (ortho-substituted tolyl groups) and amine proton signals.

- Chiral HPLC : Assess enantiomeric purity by comparing retention times with racemic or known standards.

- Purity Verification : Commercial batches (e.g., 98% purity) require quantification via titration or chromatographic methods .

Q. What synthetic routes are reported for preparing this compound?

- Methodological Answer :

- Metal-Catalyzed Reduction : Analogous to Mg-mediated reductions of imine intermediates (e.g., 1,2-bis(2-methoxyphenyl)ethane-1,2-diamine synthesis via Mg in anhydrous THF) .

- Chiral Resolution : Separate enantiomers using diastereomeric salt formation, as seen in diphenylethylenediamine synthesis .

- Quality Control : Monitor reaction progress via TLC or in situ FTIR for amine group formation.

Q. What safety protocols are essential for handling and storing this compound?

- Methodological Answer :

- Storage : Store in airtight containers at 0–6°C to prevent degradation; avoid prolonged storage due to potential decomposition .

- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact risks .

- Disposal : Follow EPA guidelines for amine-containing waste; neutralize with dilute HCl before disposal .

Advanced Research Questions

Q. How can researchers determine the enantiomeric excess (ee) of this chiral diamine in asymmetric catalysis applications?

- Methodological Answer :

- Chiral Derivatization : React with a chiral auxiliary (e.g., Mosher’s acid chloride) and analyze via ¹H NMR for diastereomer splitting .

- HPLC with Chiral Columns : Use cellulose- or amylose-based columns; optimize mobile phase (e.g., hexane/isopropanol) for resolution .

- Circular Dichroism (CD) : Correlate CD spectra with ee values using calibration curves from known standards.

Q. What experimental strategies evaluate the ligand efficacy of this diamine in asymmetric catalysis?

- Methodological Answer :

- Metal Complex Screening : Test coordination with transition metals (e.g., Ru, Rh) in hydrogenation reactions; monitor enantioselectivity via GC-MS .

- Kinetic Studies : Compare turnover frequencies (TOF) and enantiomeric ratios (er) in model reactions (e.g., ketone reductions).

- X-ray Crystallography : Resolve metal-ligand complexes to confirm stereochemical alignment and binding modes.

Q. How can stability under reactive conditions (e.g., oxidation) be systematically assessed?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to oxidants (e.g., H₂O₂) at varying temperatures/pH; monitor by LC-MS for byproducts (e.g., quinone derivatives) .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures under nitrogen/air atmospheres.

- DFT Calculations : Predict reactive sites and degradation pathways using computational models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten